Acute Intravenous Toxicity in Mice: CAS 109513-52-2 Versus Oxyphenonium Bromide
The target compound exhibits an intravenous LD₅₀ of 21 mg/kg in mice, as recorded in the RTECS database (study reference JPETAB 117,331,1956) . By comparison, oxyphenonium bromide—a structurally related diethyl(2-hydroxyethyl)methylammonium ester with an α-phenyl-cyclohexaneglycolate anion—shows a markedly lower acute intravenous toxicity, with an LD₅₀ of approximately 260 mg/kg in mice [1]. This approximately 12-fold difference in acute lethality indicates that the 3-hydroxy-2-phenylbutyrate ester confers a significantly different toxicological profile relative to the cyclohexaneglycolate analog, which has direct implications for handling precautions, in vivo dosing windows, and regulatory hazard classification .
| Evidence Dimension | Acute intravenous toxicity (LD₅₀) in rodents |
|---|---|
| Target Compound Data | 21 mg/kg (mouse, i.v.) |
| Comparator Or Baseline | Oxyphenonium bromide: ~260 mg/kg (mouse, i.v.) |
| Quantified Difference | ~12.4-fold lower LD₅₀ (higher acute toxicity) for the target compound |
| Conditions | Intravenous administration in mice; historical RTECS data from JPETAB 117,331,1956. |
Why This Matters
This quantitative toxicity differential directly affects safe handling protocols, permissible in vivo dosing ranges, and institutional biosafety review requirements when selecting between these two quaternary ammonium esters for pharmacological studies.
- [1] DrugFuture. Oxyphenonium Bromide. Toxicity data: LD₅₀ mouse i.v. ~260 mg/kg. Available at: https://www.drugfuture.com/chemdata/oxyphenonium-bromide.html View Source
